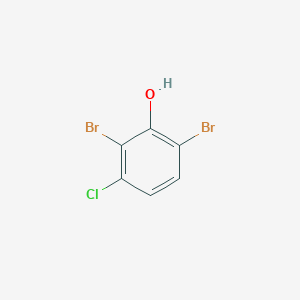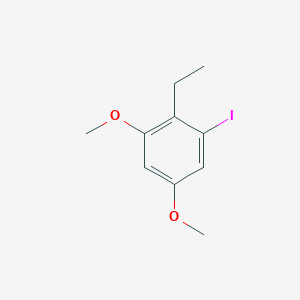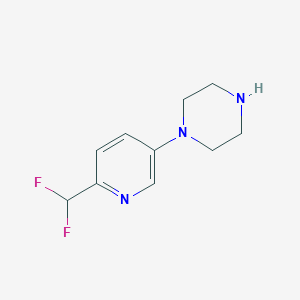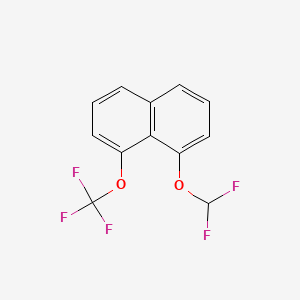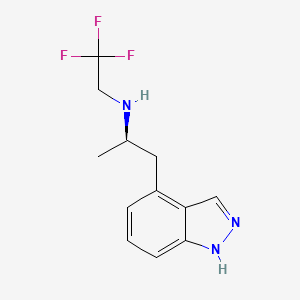
(R)-1-(1H-indazol-4-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(1H-indazol-4-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine is a synthetic organic compound that belongs to the class of indazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1H-indazol-4-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Formation of Propan-2-amine Moiety: The propan-2-amine moiety can be introduced through reductive amination reactions involving appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the indazole ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(1H-indazol-4-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, indazole derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of ®-1-(1H-indazol-4-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The trifluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole-4-amine: A simpler indazole derivative with potential biological activity.
N-(2,2,2-Trifluoroethyl)propan-2-amine: A compound with a similar trifluoroethyl group but lacking the indazole core.
Uniqueness
®-1-(1H-indazol-4-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine is unique due to the combination of the indazole core and the trifluoroethyl group. This combination may
Propiedades
Fórmula molecular |
C12H14F3N3 |
|---|---|
Peso molecular |
257.25 g/mol |
Nombre IUPAC |
(2R)-1-(1H-indazol-4-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine |
InChI |
InChI=1S/C12H14F3N3/c1-8(16-7-12(13,14)15)5-9-3-2-4-11-10(9)6-17-18-11/h2-4,6,8,16H,5,7H2,1H3,(H,17,18)/t8-/m1/s1 |
Clave InChI |
SYUOOTBZDQCCPT-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](CC1=C2C=NNC2=CC=C1)NCC(F)(F)F |
SMILES canónico |
CC(CC1=C2C=NNC2=CC=C1)NCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14056298.png)

![1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B14056341.png)
